1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

Lipophilicity Drug-likeness Solubility

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine (CAS 1558503-21-1) is a heterocyclic bis-pyrazole compound featuring two 1H-pyrazol-3-amine rings connected via a methylene (–CH₂–) bridge, with one ring additionally substituted by an N-methyl group. Its molecular formula is C₈H₁₁N₅ and molecular weight is 177.21 g/mol.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Cat. No. B13288471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CN2C=CC(=N2)N
InChIInChI=1S/C8H11N5/c1-12-4-2-7(10-12)6-13-5-3-8(9)11-13/h2-5H,6H2,1H3,(H2,9,11)
InChIKeyVYECISHPAPEIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine: Core Physicochemical and Structural Profile for Procurement Decisions


1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine (CAS 1558503-21-1) is a heterocyclic bis-pyrazole compound featuring two 1H-pyrazol-3-amine rings connected via a methylene (–CH₂–) bridge, with one ring additionally substituted by an N-methyl group. Its molecular formula is C₈H₁₁N₅ and molecular weight is 177.21 g/mol. Key computed properties include an XLogP3 of -0.2, a topological polar surface area (TPSA) of 61.7 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. This compound is primarily sourced as a research intermediate for medicinal chemistry and agrochemical applications, with commercial availability at ≥95% purity from multiple accredited suppliers .

Why 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine Cannot Be Replaced by Simpler Pyrazol-3-amine Analogs


Simple 1-substituted pyrazol-3-amines such as 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0) or 1-benzyl-1H-pyrazol-3-amine (CAS 21377-09-3) lack the methylene-bridged bis-pyrazole architecture that defines the target compound. This bridging motif introduces a second pyrazole ring capable of independent hydrogen bonding and π-stacking interactions, increases the heavy atom count from 7–13 to 13, and raises the TPSA from 43.8 Ų to 61.7 Ų relative to the mono-pyrazole analogs [1]. Such differences in molecular recognition surface, conformational flexibility (2 rotatable bonds vs. 0 in 1-methyl-1H-pyrazol-3-amine), and hydrogen bond acceptor count (3 vs. 2) directly impact target binding thermodynamics, selectivity profiles, and synthetic diversification potential. Procurement of the correct bis-pyrazole scaffold is therefore critical when the experimental design requires a bifunctional pyrazole platform rather than a monofunctional building block.

Differentiation Evidence for 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine Against Closest Analogs


Reduced Lipophilicity (XLogP -0.2) Versus 1-Benzyl-1H-pyrazol-3-amine (XLogP 1.5) Improves Aqueous Compatibility

The target compound exhibits an XLogP3 of -0.2, which is 1.7 log units lower than that of 1-benzyl-1H-pyrazol-3-amine (XLogP 1.5) [1]. In drug discovery, compounds with XLogP < 0 generally demonstrate superior aqueous solubility and reduced non-specific protein binding compared to those with XLogP > 1. This property makes the target compound a more suitable starting scaffold for lead optimization programs requiring balanced hydrophilicity.

Lipophilicity Drug-likeness Solubility

Enhanced Topological Polar Surface Area (TPSA 61.7 Ų) and Hydrogen Bond Acceptor Count (3) Versus 1-Methyl-1H-pyrazol-3-amine (TPSA 43.8 Ų; HBA 2)

The target compound possesses a TPSA of 61.7 Ų and three hydrogen bond acceptor sites, compared to 43.8 Ų and two HBA sites for 1-methyl-1H-pyrazol-3-amine [1][2]. The additional pyrazole ring contributes approximately +17.9 Ų in polar surface area and one additional HBA atom. This expanded polar surface enhances the potential for specific hydrogen-bonding interactions with biological targets, particularly kinase hinge regions or metal coordination sites, while still remaining within the TPSA range (<140 Ų) generally considered favorable for oral bioavailability.

Polar surface area Hydrogen bonding Permeability

Conformational Flexibility: Two Rotatable Bonds Enable Induced-Fit Binding Versus Conformationally Restricted 1-Methyl-1H-pyrazol-3-amine (Zero Rotatable Bonds)

The target compound contains two rotatable bonds (the methylene bridge C–N and the inter-ring C–C bond), enabling the two pyrazole rings to adopt multiple relative orientations for optimal target engagement. In contrast, 1-methyl-1H-pyrazol-3-amine has zero rotatable bonds, locking the amine group in a fixed geometry relative to the ring [1][2]. This conformational adaptability may permit the target compound to access binding poses that are sterically inaccessible to rigid mono-pyrazole analogs, particularly in targets with extended or bifurcated binding pockets such as kinase ATP sites.

Conformational flexibility Rotatable bonds Target engagement

Class-Level Antimicrobial Potential: Bis-Pyrazolyl Scaffolds Show MIC of 62.5 μg/mL Against Staphylococcus aureus

Although direct antimicrobial data for the target compound are not available in the public domain, structurally related bis(pyrazolyl)methane derivatives have demonstrated meaningful antibacterial activity. A p-cymene-based bis(pyrazolyl)methane derivative (SC-19) showed an MIC of 62.5 μg/mL and MBC of 2000 μg/mL against S. aureus clinical isolates from otitis externa patients, with MBIC of 125 μg/mL against biofilm [1]. In a separate study, bis-pyrazolone compounds bearing 3-amino substituents exhibited superior antimicrobial activity compared to their 3-methyl counterparts [2]. These class-level findings suggest that the target compound, which combines a 3-amino group on one pyrazole ring with a methylene-bridged architecture, represents a scaffold worthy of evaluation in antimicrobial screening cascades.

Antimicrobial Bis-pyrazole MIC

Optimal Procurement and Deployment Scenarios for 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine


Kinase Inhibitor Scaffold Development

The target compound’s methylene-bridged bis-pyrazole architecture provides a bifunctional hydrogen-bonding motif suitable for engaging the hinge region of ATP-binding kinases. Its lower XLogP (-0.2) relative to benzyl-substituted analogs reduces the risk of promiscuous lipophilic interactions, making it an attractive core for fragment-based drug discovery programs targeting kinases such as RIPK1, FGFR, or CDK family members [1]. Researchers should procure this compound when the experimental goal is to explore structure-activity relationships around a conformationally flexible, low-lipophilicity bis-pyrazole hinge binder.

Antimicrobial Screening Library Construction

Given the class-level evidence that bis-pyrazolyl methane derivatives bearing amino substituents exhibit selective activity against Gram-positive bacteria (MIC 62.5 μg/mL for SC-19 against S. aureus), the target compound is a logical inclusion in focused antimicrobial screening libraries [2]. Its two chemically distinct pyrazole rings (one amine-substituted, one methyl-substituted) provide synthetic handles for late-stage diversification, enabling rapid analog generation for hit-to-lead optimization.

Coordination Chemistry and Metal Complex Synthesis

With three nitrogen-based hydrogen bond acceptors and a TPSA of 61.7 Ų, the target compound can act as a bidentate or bridging ligand for transition metals. This scenario is supported by the broader bis(pyrazolyl)methane ligand literature, where such scaffolds form stable complexes with Pd(II), Ru(II), and Cu(I) for catalytic applications [3]. The methyl substituent on one ring provides steric tuning without eliminating coordination capacity, offering a differentiated ligand profile compared to unsubstituted 1,1'-methylenebis(1H-pyrazol-3-amine).

Physicochemical Reference Standard for Bis-Pyrazole Property Profiling

The compound’s well-defined computed property set (XLogP -0.2, TPSA 61.7 Ų, MW 177.21, 2 rotatable bonds) makes it suitable as a reference standard in physicochemical profiling assays (e.g., logD measurement, PAMPA permeability, thermodynamic solubility) when calibrating methods for bis-heterocyclic compound series. Its intermediate polarity fills a gap between highly polar mono-pyrazoles (TPSA ~44 Ų) and lipophilic benzyl derivatives (XLogP 1.5), providing a valuable calibration point for computational model validation [1].

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